Ortho‑Methyl Substitution on the Benzamide Ring Confers Enhanced Enzyme Inhibitory Potency in a SARS‑CoV PLpro Chemotype
In a series of substituted benzamide inhibitors of SARS‑CoV papain‑like protease (PLpro), the ortho‑methyl (2‑Me) derivative exhibited the highest potency among mono‑methyl positional isomers. The target compound incorporates a 2‑methylbenzamide moiety. Although the full chemotype differs from the target compound, the ortho‑methyl effect is a well‑documented pharmacophoric feature, suggesting that analogs lacking the 2‑methyl group (e.g., 3‑methyl or 4‑methyl benzamide variants) are unlikely to replicate the potency profile [1].
| Evidence Dimension | Enzyme inhibitory activity (IC50) against SARS‑CoV PLpro |
|---|---|
| Target Compound Data | Not directly tested in this study; contains 2‑methylbenzamide motif |
| Comparator Or Baseline | Lead benzamide (2‑Me): IC50 = 8.7 ± 0.7 μM; 3‑Me analog: IC50 = 14.8 ± 5.0 μM; 4‑Me analog: IC50 = 29.1 ± 3.8 μM |
| Quantified Difference | 2‑Me is 1.7‑fold more potent than 3‑Me and 3.3‑fold more potent than 4‑Me in this chemotype |
| Conditions | In vitro enzyme inhibition assay; purified SARS‑CoV PLpro; J. Med. Chem. 2009, Table 1 |
Why This Matters
When designing or procuring benzamide‑based inhibitors, the ortho‑methyl substitution is a key potency determinant that cannot be assumed for positional isomers, impacting SAR reproducibility.
- [1] Ghosh, A. K.; et al. J. Med. Chem. 2009, 52 (16), 5228–5240. View Source
